ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate

Catalog No.
S6522552
CAS No.
329709-85-5
M.F
C5H7N3O2S
M. Wt
173.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate

CAS Number

329709-85-5

Product Name

ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate

IUPAC Name

ethyl 4-aminothiadiazole-5-carboxylate

Molecular Formula

C5H7N3O2S

Molecular Weight

173.20 g/mol

InChI

InChI=1S/C5H7N3O2S/c1-2-10-5(9)3-4(6)7-8-11-3/h2,6H2,1H3

InChI Key

BPWCAQZWPGHKDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=NS1)N

Ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound characterized by a thiadiazole ring, which is a five-membered ring containing three nitrogen atoms and two sulfur atoms. This compound features an ethyl ester group and an amino group at specific positions on the thiadiazole ring. The molecular formula for ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate is C5H7N3O2SC_5H_7N_3O_2S, with a molecular weight of approximately 173.19 g/mol. The compound's structure allows it to participate in various

  • Hydrazinolysis: The ester group can be hydrolyzed in the presence of hydrazine, leading to the formation of hydrazones without breaking the thiadiazole ring .
  • Alkylation: The amino group can react with alkyl halides to form N-alkyl derivatives, which may enhance biological activity.
  • Condensation Reactions: It can participate in condensation reactions with various carbonyl compounds to form more complex heterocycles.

This compound exhibits significant biological activities, primarily due to its thiadiazole moiety. Research indicates that derivatives of thiadiazole possess antimicrobial properties against a range of pathogens, including bacteria and fungi . Furthermore, compounds containing the thiadiazole ring have shown potential as anti-inflammatory agents and in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth.

Synthesis of ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as thiosemicarbazide and ethyl oxalate under acidic conditions can lead to the formation of the thiadiazole ring.
  • Esterification: The carboxylic acid derivative can be converted into the corresponding ethyl ester using standard esterification techniques involving alcohols and acid catalysts.
  • Functional Group Transformations: Subsequent reactions can modify the amino and carboxylic groups to yield various derivatives tailored for specific applications.

Ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate has diverse applications:

  • Pharmaceuticals: Its derivatives are explored as potential drugs due to their antimicrobial and anti-inflammatory properties.
  • Agriculture: Compounds derived from this structure may serve as agrochemicals or fungicides.
  • Material Science: The unique properties of thiadiazoles make them suitable for developing new materials with specific electronic or optical characteristics.

Interaction studies have highlighted that ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate can form complexes with metal ions, enhancing its biological activity. For instance, metal chelates derived from this compound have shown improved antimicrobial properties compared to their non-chelated counterparts . Additionally, studies indicate that variations in substituents on the thiadiazole ring significantly affect binding affinities and biological efficacy.

Several compounds share structural similarities with ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesSimilarity Index
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylateChlorine substitution on thiadiazole0.72
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylateBromine substitution on thiadiazole0.69
2-Amino-5-methyl-1,3,4-thiadiazoleMethyl substitution on amino group0.57
5-(Methoxymethyl)-1,3,4-thiadiazol-2-amineMethoxymethyl substitution0.77

Uniqueness

Ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate stands out due to its specific combination of an amino group and an ethoxy carbon chain at distinct positions on the thiadiazole ring. This unique arrangement facilitates various

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

173.02589765 g/mol

Monoisotopic Mass

173.02589765 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-08-25

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